Selfotel vs. MK-801: Binding Affinity and Competitive Mechanism Comparison
Selfotel demonstrates high-affinity competitive binding to the NMDA receptor glutamate recognition site with an IC50 of 50 nM for inhibiting [3H]-CPP binding in rat brain membranes [1]. A separate binding study reports a Ki of 40 nM for Selfotel against [3H]-CGS 19755 binding in rat cortex [2]. In contrast, the non-competitive antagonist MK-801 (dizocilpine) exhibits a Kd of 37.2 nM in rat brain membranes but binds to a distinct intra-channel phencyclidine site requiring prior receptor activation [3]. This mechanistic divergence means Selfotel's antagonism can be overcome by elevated synaptic glutamate concentrations, whereas MK-801 blockade persists independently of glutamate levels, producing fundamentally different pharmacological profiles.
| Evidence Dimension | NMDA receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 50 nM (vs [3H]-CPP); Ki = 40 nM (vs [3H]-CGS 19755) |
| Comparator Or Baseline | MK-801: Kd = 37.2 nM |
| Quantified Difference | Comparable nanomolar affinity range; distinct binding site and mechanism |
| Conditions | Rat brain membrane preparations |
Why This Matters
While both compounds exhibit nanomolar potency, the competitive (Selfotel) versus non-competitive (MK-801) mechanism determines fundamentally different receptor blockade kinetics and glutamate-dependence, which is critical for experimental design in excitotoxicity models.
- [1] Murphy DE, Hutchison AJ, Hurt SD, Williams M, Sills MA. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain. Br J Pharmacol. 1988;95(3):932-938. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Selfotel ligand activity data (Ligand ID: 4155). ChEMBL CHEMBL39664. View Source
- [3] Wong EHF, Kemp JA, Priestley T, Knight AR, Woodruff GN, Iversen LL. The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proc Natl Acad Sci USA. 1986;83(18):7104-7108. View Source
